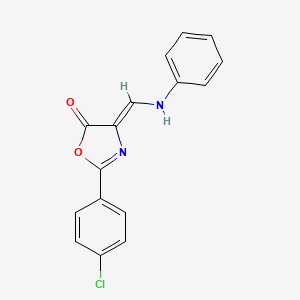![molecular formula C12H11ClN2OS2 B7795351 (5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as Tranexamic acid, is a synthetic derivative of the amino acid lysine. It is widely used as an antifibrinolytic agent to prevent and treat excessive bleeding. Tranexamic acid works by inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the following steps:
Starting Material: The synthesis begins with the amino acid lysine.
Cyclization: Lysine undergoes cyclization to form a cyclohexane ring.
Aminomethylation: The cyclohexane ring is then aminomethylated to introduce an amino group.
Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.
Industrial Production Methods
Industrial production of tranexamic acid involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The amino and carboxyl groups in tranexamic acid can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of tranexamic acid, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antifibrinolytic agents.
Biology: Researchers study its effects on cellular processes and its potential in treating various bleeding disorders.
Medicine: Tranexamic acid is used to treat conditions such as heavy menstrual bleeding, trauma-induced hemorrhage, and surgical bleeding.
Industry: It is used in the formulation of various pharmaceutical products .
Mecanismo De Acción
Tranexamic acid exerts its effects by binding to the lysine binding sites on plasminogen, thereby inhibiting its conversion to plasmin. This prevents the breakdown of fibrin clots, which is crucial in controlling bleeding. The molecular targets include plasminogen and plasmin, and the pathways involved are related to the fibrinolytic system .
Comparación Con Compuestos Similares
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.
Epsilon-aminocaproic acid: Similar in structure and function but requires higher doses to achieve the same effect.
Uniqueness
Tranexamic acid is unique due to its higher potency and specificity in inhibiting plasminogen activation compared to similar compounds. This makes it more effective in clinical settings for controlling bleeding .
Propiedades
IUPAC Name |
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-7(10-11(16)15-12(17)18-10)14-6-8-4-2-3-5-9(8)13/h2-5,14H,6H2,1H3,(H,15,16,17)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTSVOCJBDXNLW-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)NC(=S)S1)/NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-5-imino-4-[(4-methylphenyl)hydrazinylidene]-1,2-oxazol-3-amine](/img/structure/B7795286.png)
![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B7795292.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
![(4Z)-4-[1-(butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795313.png)

![(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795326.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795366.png)
![(4Z)-2-(4-chlorophenyl)-4-[[(4-methylphenyl)methylamino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795374.png)
![2-[4-[[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]amino]phenyl]acetonitrile](/img/structure/B7795381.png)
